molecular formula C21H14ClNO2 B5804090 5-(2-chlorophenyl)-N-2-naphthyl-2-furamide

5-(2-chlorophenyl)-N-2-naphthyl-2-furamide

Cat. No. B5804090
M. Wt: 347.8 g/mol
InChI Key: INYQBULCTKXYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-chlorophenyl)-N-2-naphthyl-2-furamide, also known as CNI-1493, is a small molecule inhibitor with potential therapeutic applications in various diseases. It was first synthesized in the early 1990s and has since been extensively studied for its anti-inflammatory and immunomodulatory properties.

Mechanism of Action

The exact mechanism of action of 5-(2-chlorophenyl)-N-2-naphthyl-2-furamide is not fully understood, but it is believed to act by inhibiting the activity of the transcription factor NF-κB. NF-κB is a key regulator of inflammation and immune response, and its activation is involved in the pathogenesis of various diseases. 5-(2-chlorophenyl)-N-2-naphthyl-2-furamide may also modulate other signaling pathways, such as MAPK and JAK/STAT, which are involved in inflammation and immune response.
Biochemical and Physiological Effects:
5-(2-chlorophenyl)-N-2-naphthyl-2-furamide has been shown to have various biochemical and physiological effects, including inhibition of pro-inflammatory cytokine production, reduction of immune cell activation, and modulation of signaling pathways involved in inflammation and immune response. It has also been shown to have anti-tumor activity, by inhibiting the growth of various cancer cell lines. 5-(2-chlorophenyl)-N-2-naphthyl-2-furamide has been found to be well-tolerated in animal studies, with no significant toxicity or adverse effects observed.

Advantages and Limitations for Lab Experiments

5-(2-chlorophenyl)-N-2-naphthyl-2-furamide has several advantages for lab experiments, including its small molecular weight, ease of synthesis, and well-established anti-inflammatory and immunomodulatory properties. However, there are also some limitations to its use, such as its limited solubility in water and its potential for non-specific binding to proteins. These limitations can be overcome by using appropriate solvents and purification techniques, and by conducting careful control experiments to ensure specificity of the results.

Future Directions

There are several future directions for research on 5-(2-chlorophenyl)-N-2-naphthyl-2-furamide, including:
1. Further elucidation of its mechanism of action, to better understand its anti-inflammatory and immunomodulatory properties.
2. Investigation of its potential therapeutic applications in various diseases, such as sepsis, rheumatoid arthritis, and inflammatory bowel disease.
3. Development of more potent and selective inhibitors of NF-κB, based on the structure of 5-(2-chlorophenyl)-N-2-naphthyl-2-furamide.
4. Evaluation of its potential for combination therapy with other anti-inflammatory and immunomodulatory agents, to enhance its therapeutic efficacy.
5. Investigation of its potential for use as an adjuvant in cancer therapy, to enhance the anti-tumor activity of chemotherapy and radiation therapy.
In conclusion, 5-(2-chlorophenyl)-N-2-naphthyl-2-furamide is a small molecule inhibitor with potential therapeutic applications in various diseases. It has well-established anti-inflammatory and immunomodulatory properties, and has been extensively studied for its biochemical and physiological effects. There are several future directions for research on 5-(2-chlorophenyl)-N-2-naphthyl-2-furamide, which may lead to the development of new therapies for inflammatory and immune-related diseases.

Synthesis Methods

The synthesis of 5-(2-chlorophenyl)-N-2-naphthyl-2-furamide involves several steps, starting with the reaction of 2-chlorobenzoic acid with naphthalene-2-amine to form 5-(2-chlorophenyl)-2-naphthylamine. This intermediate is then reacted with furan-2-carboxylic acid to obtain 5-(2-chlorophenyl)-N-2-naphthyl-2-furamide. The purity and yield of the final product can be improved by various purification techniques, such as column chromatography and recrystallization.

Scientific Research Applications

5-(2-chlorophenyl)-N-2-naphthyl-2-furamide has been extensively studied for its anti-inflammatory and immunomodulatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to reduce the activation of immune cells, such as macrophages and dendritic cells. 5-(2-chlorophenyl)-N-2-naphthyl-2-furamide has also been investigated for its potential therapeutic applications in various diseases, including sepsis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.

properties

IUPAC Name

5-(2-chlorophenyl)-N-naphthalen-2-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO2/c22-18-8-4-3-7-17(18)19-11-12-20(25-19)21(24)23-16-10-9-14-5-1-2-6-15(14)13-16/h1-13H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYQBULCTKXYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-chlorophenyl)-N-(naphthalen-2-yl)furan-2-carboxamide

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